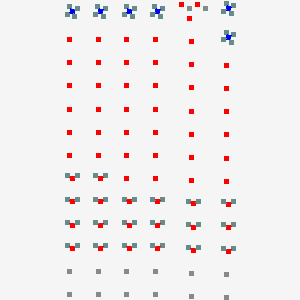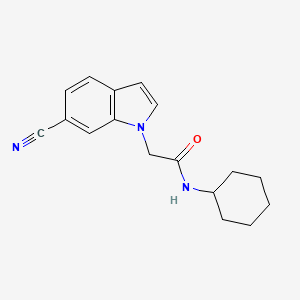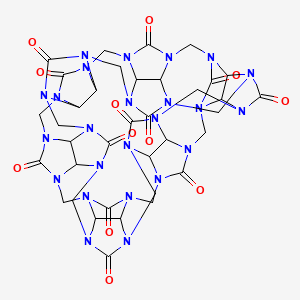
葫芦脲
描述
Cucurbiturils are macrocyclic molecules made of glycoluril monomers linked by methylene bridges. The oxygen atoms are located along the edges of the band and are tilted inwards, forming a partly enclosed cavity. These compounds are particularly interesting to chemists because they are suitable hosts for an array of neutral and cationic species . Cucurbiturils were first synthesized in 1905 by Robert Behrend, by condensing glycoluril with formaldehyde .
Synthesis Analysis
Cucurbiturils are synthesized from urea and a dialdehyde via a nucleophilic addition to give the intermediate glycoluril. This intermediate is condensed with formaldehyde to give hexamer cucurbituril above 110 °C . Decreasing the temperature of the reaction to between 75 and 90 °C can be used to access other sizes of cucurbiturils including CB 5, CB 7, CB 8, and CB [10] .
Molecular Structure Analysis
The dimensions of cucurbiturils are generally on the 10 Å size scale. For instance, the cavity of cucurbit 6uril has a height 9.1 Å, an outer diameter 5.8 Å, and an inner diameter 3.9 Å .
Chemical Reactions Analysis
Cucurbiturils have been used for sensing, diagnostic, theranostic, and other relevant medicinal or bioanalytical applications . They have also been explored as supramolecular catalysts .
Physical And Chemical Properties Analysis
Cucurbiturils show considerable advantages over other forms of nano-sized drug carriers. The thermal and chemical stability, formation of different nano-structured assemblies, availability of various sizes, and most importantly, the biocompatibility of these macrocyclic hosts are some of the essential features which differentiate them from alternative drug-delivery vehicles such as dendrimers, liposomes, hydrogels, micelles, carbon nanotubes, or polymers .
科学研究应用
Medicinal Chemistry and Chemical Biology
Cucurbiturils (CBn) have been rapidly developing to encompass diverse medicinal applications, including drug formulation and delivery, controlled drug release, and sensing for bioanalytical purposes . This is made possible by their unique recognition properties and very low cytotoxicity . They have been used to study the inclusion complexation with various drug molecules including anti-neoplastic, anti-pathogenic, antagonist agents, vitamins and hormones, enzyme inhibitors, neurotransmitters, neuromuscular blockers, anti-tuberculosis agents, local anesthetics, and others .
High-Affinity Binding and Catalysis
Cucurbiturils are able to form stable complexes with various guests, including drug molecules, amino acids and peptides, saccharides, dyes, hydrocarbons, perfluorinated hydrocarbons, and even high molecular weight guests such as proteins . They have been used in the discovery of record binding affinities of guest molecules in their hydrophobic cavity .
Drug Delivery
Cucurbiturils have been used in drug delivery due to their ability to encapsulate therapeutic agents non-covalently and to release them by appropriate stimuli . They show considerable advantages over other forms of nano-sized drug carriers due to their thermal and chemical stability, formation of different nano-structured assemblies, availability of various sizes, and most importantly, the biocompatibility .
Sensing
Cucurbiturils have been used in sensing applications due to their ability to form stable complexes with various guests . This has led to the development of new sensing technologies and methods .
Synthesis of New Homologues and Derivatives
Since the discovery of the first CB, the field has seen tremendous growth with respect to the synthesis of new homologues and derivatives . This has led to the development of new materials and technologies .
Other Applications
The functionalization of CBn has led to the investigation of numerous other applications including artificial ion channels, vesicles, stationary phases in chromatography, ISEs, polymers, nanomaterials, and many others .
作用机制
Target of Action
Cucurbiturils (CB[n]) are a family of molecular containers that can form stable complexes with various guests, including drug molecules, amino acids and peptides, saccharides, dyes, hydrocarbons, perfluorinated hydrocarbons, and even high molecular weight guests such as proteins . They are known to bind to calcium and magnesium as well as other essential alkali metal electrolytes in most tissues, especially muscles and nerves .
Mode of Action
Cucurbiturils interact with their targets through a host-guest complexation mechanism . They encapsulate therapeutic agents non-covalently and can release them by appropriate stimuli . The interaction between the host and the guest is mainly driven by ion-dipole interactions . The inner cavity of CB[n] macrocycles has an extremely low polarizability/refractive index, which is closer to the gas-phase than to that of any other known solvent .
Biochemical Pathways
The biochemical pathways affected by cucurbiturils are largely dependent on the specific guest molecules they interact with. The general mechanism involves the formation, threading, and dethreading of cb[n] complexes . The encapsulation of guest molecules can modulate their pKa values, improve their solubility in aqueous solution, and reduce the adverse effects of the drugs .
Pharmacokinetics
The pharmacokinetics of cucurbiturils are characterized by their ability to encapsulate therapeutic agents non-covalently and to release them by appropriate stimuli . This property, along with their thermal and chemical stability, formation of different nano-structured assemblies, availability of various sizes, and biocompatibility, makes them advantageous over other forms of nano-sized drug carriers .
Result of Action
The molecular and cellular effects of cucurbiturils’ action are largely dependent on the specific guest molecules they interact with. The general effect involves the modulation of the guest molecules’ properties, such as their pka values, solubility, and stability .
Action Environment
The action of cucurbiturils is influenced by environmental factors. For instance, water molecules affect the ion-dipole interactions between the host and the guest . Moreover, the environment’s pH can influence the binding affinities of guest molecules . Cucurbiturils can deliver cost-effective alternatives to address environmental chemistry issues, as well as specific routine analysis procedures .
安全和危害
未来方向
Cucurbiturils have been rapidly developing to encompass diverse medicinal applications, including drug formulation and delivery, controlled drug release, and sensing for bioanalytical purposes . The development of supramolecular polymers will not only change the way we live and work but also exert significant influence on scientific research .
属性
IUPAC Name |
3,5,8,10,13,15,18,20,23,25,28,30,31,33,35,37,41,43,45,47,49,51,53,55-tetracosazanonadecacyclo[25.3.3.36,7.311,12.316,17.321,22.22,31.226,33.13,30.15,8.110,13.115,18.120,23.125,28.135,41.137,55.143,45.147,49.151,53]hexacontane-34,36,38,39,40,42,44,46,48,50,52,54-dodecone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36N24O12/c61-25-37-1-38-14-16-42(26(38)62)4-46-18-20-50(30(46)66)8-54-22-24-58(34(54)70)11-57-23-21-53(33(57)69)7-49-19-17-45(29(49)65)3-41(25)15-13(37)39-2-40(14)28(64)44(16)6-48(18)32(68)52(20)10-56(22)36(72)60(24)12-59(23)35(71)55(21)9-51(19)31(67)47(17)5-43(15)27(39)63/h13-24H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBXTPRURXJCPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C%12N(C5=O)CN5C%13C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C(=O)N%12CN%13C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36N24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101317823 | |
| Record name | Cucurbituril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101317823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
996.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cucurbituril | |
CAS RN |
80262-44-8 | |
| Record name | Cucurbituril | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80262-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cucurbit(6)uril | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080262448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cucurbituril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101317823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,4H,14H,17H-2,16:3,15-Dimethano-5H,6H,7H,8H,9H,10H,11H,12H,13H,18H,19H,20H,21H,22H,23H,24H,25H,26H-2,3,4a,5a,6a,7a,8a,9a,10a,11a,12a,13a,15,16,17a,18a,19a,20a,21a,22a,23a,24a,25a,26a-tetracosaazabis | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




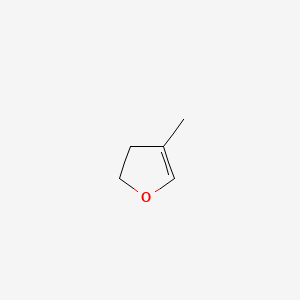
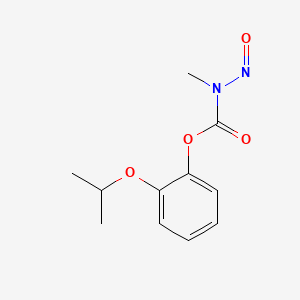
![1-[2-(4-chlorophenyl)ethyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol](/img/structure/B1219381.png)

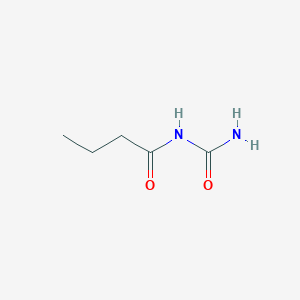
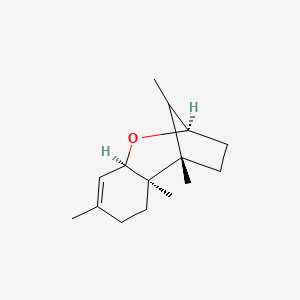

![[(2S,3S,4S,5R,6S,8S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B1219391.png)

![[2,6'-Bibenzothiazole]-7-sulfonic acid, 2'-(4-aminophenyl)-6-methyl-](/img/structure/B1219394.png)
